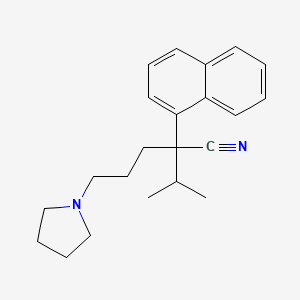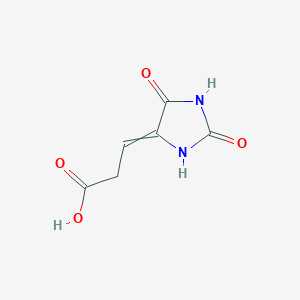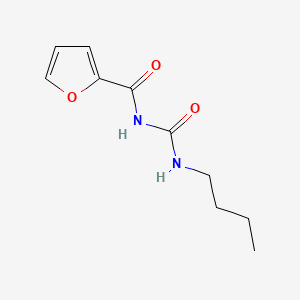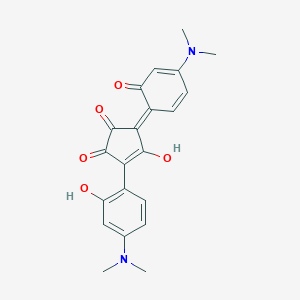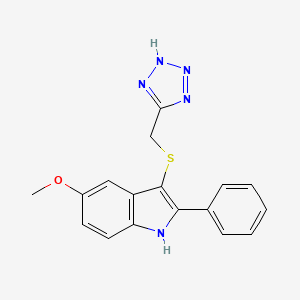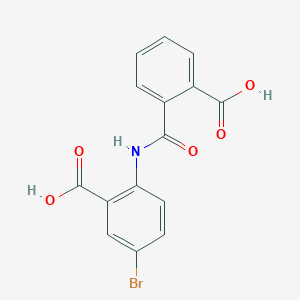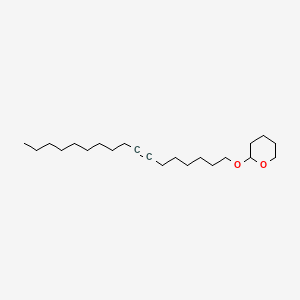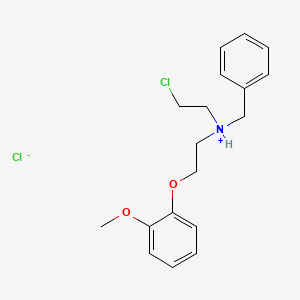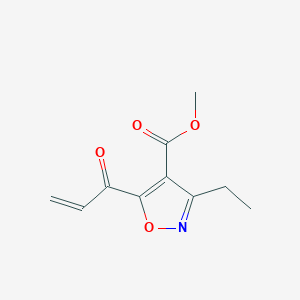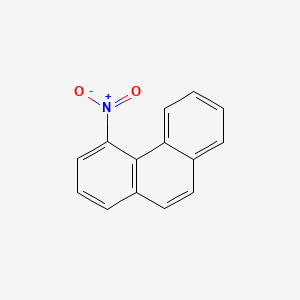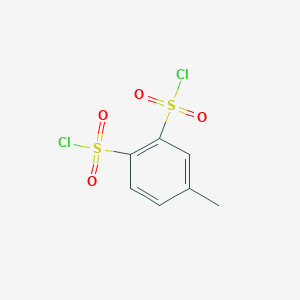![molecular formula C33H27N7O11PS2- B13788704 8-[Fluo]-cAMP](/img/structure/B13788704.png)
8-[Fluo]-cAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[Fluo]-cAMP is a fluorescent derivative of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound is widely used in biochemical and physiological studies due to its ability to mimic the natural behavior of cAMP while providing a fluorescent signal for detection and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Fluo]-cAMP typically involves the introduction of a fluorescent moiety at the 8-position of the adenine ring of cAMP. This can be achieved through a series of chemical reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the successful attachment of the fluorescent group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-[Fluo]-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescent derivatives, while substitution reactions can produce a variety of functionalized compounds with altered fluorescent properties.
Aplicaciones Científicas De Investigación
8-[Fluo]-cAMP is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a probe to study the dynamics of cAMP-dependent reactions and interactions.
Biology: Employed in cellular imaging to monitor cAMP levels and signaling pathways in live cells.
Medicine: Utilized in drug discovery to screen for compounds that modulate cAMP signaling.
Industry: Applied in the development of biosensors and diagnostic assays for detecting cAMP-related biomarkers.
Mecanismo De Acción
The mechanism of action of 8-[Fluo]-cAMP involves its interaction with cAMP-dependent protein kinases (PKA) and other cAMP-binding proteins. Upon binding, it activates these proteins, leading to a cascade of downstream signaling events. The fluorescent moiety allows for real-time monitoring of these interactions and the resulting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Fluo-3: Another fluorescent calcium indicator with similar excitation and emission properties.
Fluo-4: A derivative of Fluo-3 with improved brightness and stability.
Calbryte 520: A newer fluorescent probe with enhanced signal-to-noise ratio compared to Fluo-3 and Fluo-4.
Uniqueness
8-[Fluo]-cAMP is unique due to its ability to mimic natural cAMP while providing a fluorescent signal. This dual functionality makes it an invaluable tool for studying cAMP-related processes in real-time, offering insights that are not possible with non-fluorescent analogs.
Propiedades
Fórmula molecular |
C33H27N7O11PS2- |
|---|---|
Peso molecular |
792.7 g/mol |
Nombre IUPAC |
5-[2-[6-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-8-yl]sulfanylethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C33H28N7O11PS2/c34-28-25-29(37-13-36-28)40(30-26(43)27-23(50-30)12-48-52(46,47)51-27)33(39-25)54-8-7-35-32(53)38-14-1-4-17(20(9-14)31(44)45)24-18-5-2-15(41)10-21(18)49-22-11-16(42)3-6-19(22)24/h1-6,9-11,13,23,26-27,30,41,43H,7-8,12H2,(H,44,45)(H,46,47)(H2,34,36,37)(H2,35,38,53)/p-1 |
Clave InChI |
CQCCASCBDPGSNI-UHFFFAOYSA-M |
SMILES canónico |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCCNC(=S)NC5=CC(=C(C=C5)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O)C(=O)O)N)O)OP(=O)(O1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


